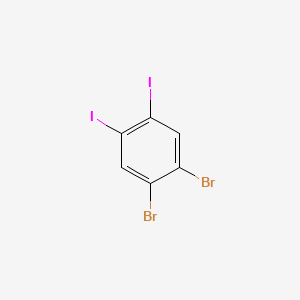

1,2-Dibromo-4,5-diiodobenzene

説明

Overview of Halogenated Aromatic Compounds in Chemical Research

Halogenated aromatic compounds are a class of organic molecules that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) directly attached to an aromatic ring. These compounds are of significant interest in various fields of chemical research due to the profound influence of halogen substituents on the electronic and steric properties of the aromatic system. The introduction of halogens can alter the reactivity, regioselectivity, and physical properties of the parent aromatic hydrocarbon.

A key aspect of their chemistry is the formation of halogen bonds, which are non-covalent interactions between an electrophilic region on a halogen atom and a nucleophilic site. nih.govacs.org This interaction, denoted as R–X···Y (where X is the halogen and Y is a nucleophile), arises from a region of positive electrostatic potential, known as a "sigma hole," located on the halogen atom opposite to the R-X covalent bond. nih.govacs.org The strength of these bonds typically follows the order I > Br > Cl > F, correlating with the increasing size and polarizability of the halogen atom.

Polyhalogenated aromatic hydrocarbons (PHAHs), which contain multiple halogen atoms, are particularly noteworthy. They are prevalent in various industrial and environmental contexts and are known to participate in complex halogen bonding interactions. arxiv.orgbohrium.com The presence of multiple halogens can lead to coupled σ-holes, influencing the strength and directionality of these non-covalent interactions. arxiv.org The study of PHAHs is crucial for understanding their behavior in chemical and biological systems, including their potential as endocrine-disrupting compounds. bohrium.com

Significance of Polyhalogenated Benzenes in Organic Synthesis

Polyhalogenated benzenes are highly versatile building blocks in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. The differential reactivity of various halogen substituents on the same aromatic ring allows for selective, stepwise transformations. This is particularly evident in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, where the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl. wuxibiology.comthieme-connect.com This reactivity trend enables chemists to selectively functionalize a polyhalogenated benzene (B151609) ring by choosing appropriate reaction conditions and catalysts.

For instance, in a molecule containing both bromine and iodine, the carbon-iodine bond will typically react preferentially, leaving the carbon-bromine bond intact for subsequent transformations. This orthogonal reactivity is a powerful tool for the regioselective synthesis of highly substituted aromatic compounds. The strategic placement of different halogens on a benzene ring provides a programmable approach to building intricate molecular scaffolds that are precursors to pharmaceuticals, agrochemicals, and advanced materials. mdpi.com

The on-surface synthesis of novel materials using polyhalogenated precursors is a burgeoning area of research. For example, the on-surface reaction of 1,4-dibromo-2,5-diiodobenzene (B1312432) on metal surfaces like Au(111) and Ag(100) has been studied to create organometallic and covalent nanostructures. acs.org These studies demonstrate how the selective cleavage of C-I and C-Br bonds at different temperatures can be used to control the formation of molecular chains and networks on a surface. acs.org

Specific Research Context for 1,2-Dibromo-4,5-diiodobenzene

This compound is a specific polyhalogenated benzene that has garnered attention in specialized areas of chemical research. Its structure, featuring two pairs of different halogen atoms at adjacent positions, makes it a unique building block for creating highly substituted and sterically crowded systems. The presence of both bromine and iodine atoms allows for sequential and site-selective functionalization, a desirable feature in the synthesis of complex organic molecules and materials.

Research involving this compound often focuses on its use in the synthesis of novel materials and as a model system for studying intermolecular interactions. The four halogen substituents create a distinct electronic and steric environment around the benzene ring, influencing its crystal packing and its ability to form halogen bonds. The study of its crystal structure and intermolecular interactions provides valuable insights into the nature of halogen-halogen and halogen-π interactions, which are crucial for the design of new solid-state materials with specific electronic or optical properties.

While its applications are not as widespread as some other polyhalogenated compounds, this compound serves as a valuable tool for chemists exploring the synthesis of novel π-conjugated systems, liquid crystals, and other functional materials where precise control over substitution patterns is essential. Its synthesis is typically achieved from 1,2-dibromobenzene (B107964) through an iodination reaction. chemicalbook.com

Table of Chemical Properties for this compound

| Property | Value |

| Molecular Formula | C₆H₂Br₂I₂ |

| Molecular Weight | 487.70 g/mol |

| Appearance | White to Orange to Green powder to crystal |

| Purity | >97.0% (GC) |

| Melting Point | 170.0 to 174.0 °C |

| CAS Number | 529502-50-9 |

Data sourced from Tokyo Chemical Industry Co., Ltd. tcichemicals.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-dibromo-4,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2I2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTSNVFGCBCDCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)I)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465303 | |

| Record name | 1,2-dibromo-4,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529502-50-9 | |

| Record name | 1,2-dibromo-4,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dibromo-4,5-diiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Dibromo 4,5 Diiodobenzene

Established Synthetic Pathways for Polyhalogenated Benzenes

The synthesis of polyhalogenated benzenes, including 1,2-dibromo-4,5-diiodobenzene, builds upon well-established principles of organic chemistry, particularly electrophilic aromatic substitution.

Electrophilic aromatic substitution is a fundamental process for introducing halogen atoms onto a benzene (B151609) ring. masterorganicchemistry.combyjus.com The reaction typically involves the generation of an electrophile that attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. byjus.com

In the context of polyhalogenation, the existing halogen substituents on the benzene ring influence the position of subsequent substitutions. Halogens are known to be deactivating yet ortho, para-directing groups. uci.eduuobasrah.edu.iq This means that while they make the benzene ring less reactive towards further electrophilic attack compared to unsubstituted benzene, they direct incoming electrophiles to the positions ortho and para to themselves. uci.eduuobasrah.edu.iq

The general mechanism involves three key steps:

Generation of the electrophile : This often requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or iron(III) chloride (FeCl₃) for chlorination, to activate the halogen. masterorganicchemistry.combyjus.com For iodination, stronger activating agents are often necessary as iodine itself is less reactive. masterorganicchemistry.com

Attack of the electrophile on the aromatic ring : The π electrons of the benzene ring act as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation : A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.combyjus.com

When multiple halogens are present, their directing effects must be considered collectively to predict the regioselectivity of the next substitution. The synthesis of a specific isomer like this compound from a less substituted precursor would require a strategic sequence of halogenation steps that leverages these directing effects.

The synthesis of various dibromo-diiodobenzene isomers has been reported in the chemical literature, providing valuable insights into the strategies that could be adapted for the synthesis of the 1,2-dibromo-4,5-diiodo isomer. For instance, a method for synthesizing 1,4-dibromo-2,5-diiodobenzene (B1312432) has been documented. google.com One approach starts with 1,4-dibromobenzene (B42075) and involves a direct iodination using iodine in concentrated sulfuric acid at elevated temperatures. google.com However, this method can suffer from harsh reaction conditions and the formation of multi-substituted byproducts. google.com

A more controlled, multi-step synthesis for 1,4-dibromo-2,5-diiodobenzene has also been developed, which involves the following sequence:

Nitration of 1,4-dibromobenzene to form 2,5-dibromonitrobenzene. smolecule.com

Reduction of the nitro group to an amino group, yielding 2,5-dibromoaniline. smolecule.com

Iodination of the aniline (B41778) derivative to introduce an iodine atom, forming 2,5-dibromo-4-iodoaniline. smolecule.com

Diazotization of the remaining amino group followed by a Sandmeyer-type reaction with potassium iodide to introduce the second iodine atom, yielding the final product. smolecule.com

This multi-step approach offers greater control over the regiochemistry of the final product. Similar strategic functionalizations, starting from a different dibromobenzene isomer such as 1,2-dibromobenzene (B107964), could potentially be employed to synthesize this compound.

Advanced Synthetic Approaches to this compound

More advanced synthetic methods offer alternative and potentially more efficient routes to polysubstituted halogenated aromatic compounds like this compound.

A plausible multi-step synthesis for this compound can be conceptualized starting from 1,2-dibromobenzene. chemicalbook.com This would involve the sequential introduction of two iodine atoms at the 4 and 5 positions. A possible, though not explicitly documented, route could involve:

Nitration of 1,2-dibromobenzene. The two bromine atoms would direct the incoming nitro group to the positions para to each bromine, leading to a mixture of nitrated products.

Separation of the desired 4-nitro-1,2-dibromobenzene isomer.

Reduction of the nitro group to an amine, yielding 4-amino-1,2-dibromobenzene.

Iodination of the aniline derivative. The activating amino group would direct the iodine to the position ortho to it (the 5-position).

Diazotization of the amino group followed by a Sandmeyer reaction to replace it with a second iodine atom.

This hypothetical pathway leverages the directing effects of the substituents to control the placement of the iodo groups. Another potential starting material could be 1,2-dibromo-4,5-dimethylbenzene, which has been used as a precursor in other syntheses.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of polyhalogenated aromatic compounds. thieme-connect.com Reactions such as the Suzuki-Miyaura coupling are widely used to form carbon-carbon bonds. rsc.org In the context of polyhalogenated systems, the challenge often lies in achieving site-selectivity, especially when identical halogens are present. rsc.orgnih.gov

The general reactivity order for halogens in these coupling reactions is I > Br > Cl > F, which can be exploited for selective functionalization. thieme-connect.com For a molecule like this compound, a palladium-catalyzed coupling reaction would be expected to first occur at the carbon-iodine bonds before reacting at the carbon-bromine bonds. This differential reactivity allows for sequential functionalization.

While typically used for forming new carbon-carbon or carbon-heteroatom bonds, the principles of metal-catalyzed reactions are also relevant to the synthesis of the polyhalogenated backbone itself. For instance, copper-catalyzed reactions have been studied for both halogenation and dehalogenation of aromatic compounds. mdpi.com

Table 1: Reactivity of Halogens in Metal-Catalyzed Cross-Coupling Reactions

| Halogen | Reactivity |

| Iodine (I) | Highest |

| Bromine (Br) | High |

| Chlorine (Cl) | Moderate |

| Fluorine (F) | Lowest |

This table illustrates the general reactivity trend of halogens in common palladium-catalyzed cross-coupling reactions.

The principles of green chemistry aim to design chemical processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. imist.maijnc.ir In the synthesis of polyhalogenated aromatic compounds, green chemistry approaches can offer significant advantages over traditional methods.

Key green chemistry strategies applicable to the synthesis of compounds like this compound include:

Use of Safer Solvents : Replacing hazardous organic solvents like benzene with greener alternatives such as water or ionic liquids, or even performing reactions under solvent-free conditions. imist.maijnc.ir

Catalysis : Employing catalytic methods, including biocatalysis, to improve reaction efficiency and reduce the need for stoichiometric reagents. ijnc.ir

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. ijnc.ir

Microwave-Assisted Synthesis : Utilizing microwave irradiation to accelerate reaction rates, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. univpancasila.ac.id For example, microwave-assisted reduction of aryl halides is a known green technique. univpancasila.ac.id

An example of a greener approach to bromination involves using an aqueous solution of hydrogen bromide and hydrogen peroxide, which avoids the use of elemental bromine and hazardous solvents. imist.ma While a specific green synthesis for this compound is not detailed in the provided search results, the application of these principles could lead to more sustainable production methods.

Reactivity and Chemical Transformations of 1,2 Dibromo 4,5 Diiodobenzene

Electrophilic and Nucleophilic Substitution Reactions in Highly Halogenated Benzenes

The presence of multiple halogen atoms on the benzene (B151609) ring of 1,2-dibromo-4,5-diiodobenzene renders it highly deactivated towards traditional electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution.

In highly halogenated benzenes like this compound, the cumulative inductive effect of four halogen atoms makes the ring extremely electron-deficient. This severe deactivation generally prevents electrophilic substitution reactions under standard conditions. uci.edusavemyexams.com

Conversely, the strong electron-withdrawing nature of the halogens makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r). wikipedia.orglibretexts.org The presence of electron-withdrawing groups is a key requirement for this type of reaction, as they stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. libretexts.orgmasterorganicchemistry.com Therefore, highly halogenated benzenes are primed for reactions with nucleophiles.

Due to the extreme deactivation of the ring, further electrophilic substitution on this compound is highly unlikely. However, in the context of nucleophilic aromatic substitution, the regioselectivity is determined by the position of the leaving group and the ability of the remaining substituents to stabilize the intermediate. In polyhalogenated systems, the iodine atoms are generally better leaving groups than bromine atoms due to the weaker carbon-iodine bond. This suggests that nucleophilic attack would preferentially occur at the positions bearing the iodine atoms. smolecule.com

Studies on related polyhalogenated benzenes have shown that the regioselectivity of reactions like halogen-metal exchange is influenced by both electronic and steric factors. researchgate.netlookchem.com For instance, in the functionalization of 1,2-dibromobenzene (B107964) derivatives, the position of other substituents can direct the site of metalation. researchgate.net While specific studies on the regioselectivity of nucleophilic substitution on this compound are not widely reported, the general principles suggest that the iodine atoms would be the primary sites of reaction.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

This compound is an excellent substrate for various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective functionalization.

These palladium- or copper-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. The general reactivity order for aryl halides in these reactions is I > Br > Cl > F. libretexts.org

Suzuki Coupling: This reaction couples an aryl halide with an organoboron compound. In polyhalogenated compounds, the more reactive C-I bond can be selectively coupled while leaving the C-Br bond intact. researchgate.net This allows for sequential couplings to introduce different groups. Research on similar polyhalogenated benzenes has demonstrated the feasibility of regioselective Suzuki couplings. rsc.orgmdpi.com For instance, the coupling of 1,4-dibromo-2,5-diiodobenzene (B1312432) with p-tolylboronic acid has been shown to selectively replace the iodine atoms. researchgate.net

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene. libretexts.org Similar to the Suzuki reaction, the Heck reaction can be performed selectively at the C-I bonds of polyhalogenated substrates. scispace.comrsc.org The intramolecular version of the Heck reaction is particularly efficient for constructing polycyclic systems. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. The selective coupling at the C-I bond is also a key feature when using polyhalogenated substrates like this compound.

Ullmann Coupling: This reaction, typically using copper, couples two aryl halides to form a biaryl. byjus.comiitk.ac.in It can also be used to form aryl ethers, thioethers, and amines (Ullmann condensation). wikipedia.orgorganic-chemistry.org The classic Ullmann reaction requires high temperatures, but modern modifications have made the conditions milder. thermofisher.com The differential reactivity of the halogens in this compound could potentially be exploited for selective Ullmann-type reactions.

Table 1: Overview of Cross-Coupling Reactions with Aryl Halides

| Reaction | Catalyst | Reactants | Product |

|---|---|---|---|

| Suzuki Coupling | Palladium | Aryl halide, Organoboron compound | Biaryl |

| Heck Reaction | Palladium | Aryl halide, Alkene | Substituted alkene |

| Sonogashira Coupling | Palladium, Copper | Aryl halide, Terminal alkyne | Aryl alkyne |

| Ullmann Coupling | Copper | Two aryl halides | Biaryl |

Stannylative substitution, often a part of Stille coupling reactions, involves the reaction of an organostannane with an organic halide in the presence of a palladium catalyst. This method is also applicable to polyhalogenated benzenes and can be used to introduce various organic groups. The reactivity of the C-I bond is higher than the C-Br bond, allowing for selective functionalization.

Formation of Organometallic Structures from this compound

This compound can serve as a precursor for the formation of various organometallic structures. The reaction of polyhalogenated aromatic compounds with active metals like lithium or magnesium can lead to the formation of organolithium or Grignard reagents, respectively. libretexts.org These reagents are versatile intermediates in organic synthesis.

Furthermore, on-surface reactions of similar polyhalogenated benzenes have been studied to create novel nanomaterials. For example, 1,4-dibromo-2,5-diiodobenzene has been shown to undergo deiodination on gold (Au) and silver (Ag) surfaces at room temperature, leading to the formation of organometallic intermediates connected by C-metal-C bonds. acs.org Upon heating, these intermediates can undergo further reactions, such as debromination and C-C bond formation, to create polymeric chains and, eventually, graphene-like nanostructures. acs.org These studies highlight the potential of this compound in the bottom-up synthesis of advanced materials.

On-Surface Reactions with Metal Ions and Self-Assembly

No research findings detailing the on-surface reactions of this compound with metal ions or its subsequent self-assembly were found. Studies in this field accessible through the search predominantly focus on the isomer 1,4-Dibromo-2,5-diiodobenzene, where the para-disposition of halogens facilitates the formation of linear organometallic intermediates and polymer chains on surfaces like gold (Au) and silver (Ag).

Temperature-Induced Growth of Poly(para-phenylene) Analogues

Similarly, literature describing the temperature-induced polymerization of this compound to form poly(para-phenylene) analogues is not present in the search results. The synthesis of poly(para-phenylene) via on-surface Ullmann coupling is a well-documented process, but the available studies utilize different precursor molecules, most commonly 1,4-dihalogenated benzenes, which are structurally suited for producing linear chains. The unique 1,2-dibromo and 4,5-diiodo substitution pattern of the target compound would result in a significantly different polymer architecture, a topic that does not appear to be covered in the available literature.

While the compound this compound is commercially available, its application and behavior in the specific contexts of on-surface synthesis and polymerization are not documented in the consulted scientific papers.

Non Covalent Interactions in 1,2 Dibromo 4,5 Diiodobenzene Systems

Halogen Bonding in Polyhalogenated Benzenes

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophilic region on an adjacent molecule. nih.gov This interaction has gained prominence in crystal engineering due to its strength and high degree of directionality, comparable in nature to hydrogen bonding. jyu.firesearchgate.net

A halogen bond is characterized by a net attractive interaction between an electron-poor region on a halogen atom, known as a σ-hole, and an electron-rich site on another molecule. jyu.firesearchgate.net This σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, centered along the axis of the covalent bond (R-X). researchgate.netjyu.fi The formation of this positive region is due to the anisotropic distribution of electron density around the covalently bonded halogen. jyu.fi

The directionality of halogen bonds is a key feature, with the angle between the covalent bond (R-X) and the halogen bond (X···B, where B is the halogen bond acceptor) typically approaching 180°. jyu.fiacs.org This high degree of linearity is a result of the specific location of the σ-hole. acs.org Quantum chemical studies have shown that the synergy between charge-transfer interactions and Pauli repulsion is the primary driver for this directionality. rsc.org The strength of a halogen bond generally increases with the size and polarizability of the halogen atom, following the trend F < Cl < Br < I. jyu.fi

The presence of multiple halogen substituents on a benzene (B151609) ring, as in 1,2-dibromo-4,5-diiodobenzene, significantly influences the strength of halogen bonds. Electron-withdrawing substituents near a halogen atom enhance its ability to act as a halogen bond donor. nsf.govnih.gov These substituents increase the positive potential of the σ-hole, thereby strengthening the subsequent halogen bond. acs.org

Quantum chemical calculations have demonstrated that the strengthening effect of substituents is most pronounced when they are in the ortho position relative to the halogen bond donor, followed by the meta and para positions. chemistryviews.org For instance, the replacement of hydrogen with more electronegative atoms like fluorine or a cyano group leads to a stronger halogen bond, with the cyano group having a more substantial effect. nsf.govnih.gov In polyhalogenated systems, these effects can be nearly additive, meaning that multiple electron-withdrawing groups can collectively enhance the halogen bonding capability of the molecule. nsf.govnih.gov Conversely, electron-donating groups weaken the halogen bond. chemistryviews.org

Table 1: Effect of Substituents on Halogen Bond Strength

| Substituent Type | Effect on Halogen Bond | Positional Influence |

|---|---|---|

| Electron-withdrawing (e.g., -CN, -NO₂) | Strengthens | ortho > meta > para |

| Electron-donating (e.g., -NH₂, -CH₃) | Weakens | ortho > meta > para |

In the solid state, halogen bonds are a primary organizing force in the crystal structure of polyhalogenated benzenes. uchile.clnih.gov The specific nature of the halogen atoms involved dictates the resulting architecture. For example, a comparison between 1,2-dibromo-4,5-dimethoxybenzene (B1585919) and 1,2-diiodo-4,5-dimethoxybenzene (B11539) reveals that while their molecular structures are nearly identical, their crystal packing is vastly different due to the differing halogen bond interactions. uchile.clnih.govuba.ar

In the dibromo derivative, C—Br···Br—C interactions govern the inter-columnar packing. uchile.clnih.gov In contrast, the diiodo analogue shows a preference for C—I···O synthons, which form linear chains that are then interlinked by C—I···I—C interactions. uchile.clnih.gov This illustrates how the change from bromine to iodine can lead to completely different supramolecular assemblies. uchile.cl The distances of these halogen-halogen contacts are typically shorter than the sum of their van der Waals radii, indicating a significant attractive interaction. uchile.cl

The principles of halogen bonding are increasingly being utilized in the engineering of two-dimensional structures on surfaces, such as self-assembled monolayers (SAMs). nih.gov While the self-assembly of halogenated compounds has been studied for some time, the deliberate use of halogen bonding as a design tool for 2D crystal engineering is a more recent development. nih.gov

In these systems, halogen bonds (both halogen-halogen and halogen-heteroatom) contribute to the formation of ordered networks at solution/solid or vacuum/solid interfaces. nih.gov For instance, the on-surface synthesis of polymers can be guided by halogen bonding between precursor molecules. Studies on molecules like 1,3,5-tribromobenzene (B165230) on Cu(111) have shown the involvement of these interactions in the formation of the molecular matrix. researchgate.net The predictability and directionality of halogen bonds make them a powerful tool for the bottom-up fabrication of complex supramolecular architectures. rsc.org

Aromatic π-π Stacking Interactions

Aromatic π-π stacking is another crucial non-covalent interaction that influences the crystal packing of this compound and similar compounds. mdpi.com This interaction arises from the attractive forces between the electron clouds of adjacent aromatic rings. In the crystal structure of 1,2-dibromo-4,5-dimethoxybenzene, for example, π-π stacking interactions are observed, with centroid-centroid distances of approximately 3.59 Å. researchgate.net

These stacking interactions can lead to the formation of columnar arrays. uchile.cl The geometry of the stacking can be face-to-face or offset, and the strength of the interaction is influenced by the electronic nature of the aromatic rings. researchgate.net In some cases, π-π stacking can be the dominant intermolecular force, especially when halogen bonding is weaker. nsf.govnih.gov

Interplay of Halogen Bonding, π-π Stacking, and Van der Waals Forces

The final solid-state structure of polyhalogenated benzenes is a result of the complex interplay between halogen bonding, π-π stacking, and weaker, less directional van der Waals forces. uchile.cl The relative importance of each type of interaction can vary depending on the specific substituents and the crystalline environment.

In some systems, halogen bonding and π-π stacking can be cooperative. For example, the formation of a π-π stacked arrangement can pre-organize the molecules in a way that facilitates stronger halogen bonding, and vice versa. nih.gov In other cases, these interactions can be competitive. Computational studies have shown that in certain cocrystals, donor-acceptor π-stacking interactions can be consistently stronger than the halogen bonding interactions. nsf.gov

Research Applications and Potential of 1,2 Dibromo 4,5 Diiodobenzene

Applications in Materials Science and Organic Electronics

The unique electronic and structural properties endowed by the heavy halogen atoms make 1,2-dibromo-4,5-diiodobenzene and its derivatives of significant interest in the design and synthesis of novel materials with tailored optoelectronic and self-assembly characteristics.

Precursors for Conjugated Polymers and Optoelectronic Materials

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and multiple bonds, which results in delocalized π-electrons. This electronic structure is the basis for their interesting electronic and optical properties, making them suitable for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 1,4-Dihalo-2,5-disubstituted benzenes are common starting materials for the synthesis of poly(p-phenylenevinylene) (PPV) and other conjugated polymers. uni-muenchen.depsu.edu The presence of four halogen atoms in this compound offers multiple reaction sites for polymerization reactions, such as Suzuki and Stille couplings, to create functional polymers with specific electronic properties.

For instance, derivatives of dihalobenzenes are used in the synthesis of poly(p-phenylenevinylene)s (PPVs), a key material in organic electronics. uni-muenchen.de The general approach involves the polymerization of α,α′-disubstituted para-xylenes, often referred to as the 'Gilch route'. uni-muenchen.de Variations of this method have been developed to enhance polymer solubility and tune electronic characteristics. uni-muenchen.de Moreover, the Heck coupling of 1,4-dibromobenzene (B42075) with ethylene (B1197577) is another route to PPV. uni-muenchen.de The diiodo-derivatives of dialkoxybenzenes are also crucial intermediates for soluble phenylenevinylene polymers. psu.edu The heavy atoms in 1,4-dibromo-2,5-diiodobenzene (B1312432) can influence the optoelectronic properties of the resulting materials, potentially making them candidates for use in OLEDs.

A notable example is the synthesis of novel shish-kebab type liquid crystalline poly(p-phenylenevinylene)s via a Stille coupling reaction. In one such synthesis, 2,5-bis[(4-n-alkoxyl)benzoyloxy]-1,4-dibromobenzene was reacted with 1,2-bis(tributylstannyl)ethylene. The resulting polymers were soluble in common organic solvents and exhibited blue fluorescence.

Design of Organic Semiconductors

Organic semiconductors are the active components in a variety of organic electronic devices. The performance of these devices is critically dependent on the charge transport characteristics of the semiconducting material. This compound serves as a precursor for the synthesis of organic semiconductors. The introduction of bromine and iodine atoms can influence the physical and chemical properties of the molecule, making it suitable for applications in material science. The heavy halogen atoms can enhance charge mobility in organic semiconductors.

The ability to selectively functionalize the different halogen positions allows for the construction of complex π-conjugated systems. For example, in palladium-catalyzed reactions, the iodine substituents facilitate faster oxidative addition compared to chlorine or fluorine analogues, leading to enhanced reaction efficiency. pw.edu.pl This differential reactivity is a key advantage in the multi-step synthesis of complex organic semiconductors.

Research has shown that bridged oligophenylenes, such as dihydroindenofluorenes (DHIFs), are important organic semiconductors. researchgate.net The synthesis of certain DHIF derivatives involves palladium-catalyzed reactions of substituted dibromobenzenes. researchgate.net

Supramolecular Architectures and Organic Frameworks

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and halogen bonding. These interactions are crucial in molecular recognition and the formation of ordered structures. Halogen bonding, in particular, has emerged as a significant tool in crystal engineering. libretexts.org

This compound and its isomers are excellent candidates for building blocks in supramolecular chemistry. The bromine and iodine atoms can act as halogen bond donors, interacting with halogen bond acceptors to form well-defined supramolecular architectures. For example, studies on the co-crystals of 1,4-dibromo- and 1,4-diiodotetrafluorobenzene (B1199613) with various N-heterocyclic diamines have demonstrated the formation of one-dimensional chains through halogen bonding. libretexts.org

The distinct halogen bonding patterns of bromine and iodine contribute to different spatial organizations in the crystal lattice. In a comparative study of 1,2-dibromo-4,5-dimethoxybenzene (B1585919) and 1,2-diiodo-4,5-dimethoxybenzene (B11539), it was found that while the molecular structures are very similar, their crystal packing is significantly different due to the nature of the halogen bonding interactions. The dibromo derivative forms a π-bonded columnar array with C—Br···Br—C interactions, whereas the diiodo compound features C—I···O and C—I···I—C interactions, leading to the formation of linear chains.

Furthermore, 1,4-dibromo-2,5-diiodobenzene can serve as a linker in the construction of Metal-Organic Frameworks (MOFs) through reactions like Ullmann coupling or Sonogashira reactions. pw.edu.pl MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. researchgate.net

Role in Advanced Catalysis and Reagent Development

The reactivity of the carbon-halogen bonds in this compound makes it a valuable precursor for the development of specialized reagents and catalytic systems.

Hypervalent Iodine Reagents in Organic Transformations

Hypervalent iodine compounds are attractive reagents in organic synthesis due to their stability, accessibility, and diverse reactivity. They are often used as oxidizing agents and in various group transfer reactions. Diaryliodonium(III) salts, a class of hypervalent iodine compounds, are efficient arylating reagents.

Polyhaloaromatic compounds, including diiodobenzenes, serve as precursors for the synthesis of hypervalent iodine(III) reagents. acs.org For instance, a sterically crowded 1,4-diiodobenzene (B128391) derivative has been used to prepare a di-hypervalent iodine compound, which subsequently undergoes cyclization to form a dicyclic di-iodonium salt. acs.org The synthesis of such reagents often involves the oxidation of an iodoarene. While direct synthesis from this compound is not extensively documented, its iodo-substituents make it a potential candidate for conversion into hypervalent iodine species. The general principle involves the oxidation of the iodine atom to a higher valence state, typically +3 or +5. msu.edu

The stability and reactivity of hypervalent iodine reagents are influenced by the ligands attached to the iodine atom. msu.edu The development of new hypervalent iodine compounds with specific functional groups can lead to unique reactivity in organic transformations.

Development of Highly Nucleophilic Reagents

Organometallic compounds, such as organolithium and Grignard reagents, are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. acs.orgacs.org Dihalobenzenes are common starting materials for the preparation of these reagents.

The reaction of 1,2-dibromobenzene (B107964) with magnesium can be used to prepare Grignard reagents, which are useful for introducing functional groups under milder conditions. sci-hub.se Similarly, organolithium reagents can be generated from dihalobenzenes through halogen-metal exchange. For example, the reaction of o-dibromobenzene with n-butyllithium can lead to the formation of o-bromophenyllithium as an intermediate.

While the direct synthesis of a di-Grignard or di-lithio reagent from this compound is challenging due to the potential for side reactions, the differential reactivity of the halogens could allow for selective metal-halogen exchange. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond towards metals like magnesium or lithium could potentially allow for the selective formation of a bromo-diiodophenyl Grignard or lithium reagent. acs.org Such a species would be a highly nucleophilic reagent, capable of reacting with a wide range of electrophiles.

For example, the addition of 1,4-dibromo-2,5-diiodobenzene to an excess of an aryl Grignard reagent has been shown to produce a terphenyl di-Grignard reagent. This demonstrates the feasibility of generating highly nucleophilic organometallic species from polyhalogenated benzenes. These reagents are excellent nucleophiles that can add to carbonyl groups and participate in other carbon-carbon bond-forming reactions. acs.org

Fundamental Studies in Organic Chemistry

The unique structure of this compound, featuring four halogen atoms with differing properties situated on a benzene (B151609) ring, makes it a valuable substrate for fundamental studies in organic chemistry. Its architecture allows researchers to probe the nuanced effects of multiple halogenation on aromatic reactivity and to discover and analyze unique non-covalent interactions.

The presence of both bromine and iodine on the same aromatic ring allows for the study of differential reactivity and the directing effects of various halogens in concert. Halogen substituents are generally considered deactivating groups in electrophilic aromatic substitution reactions due to their inductive electron-withdrawing effect. libretexts.orglibretexts.org However, they are also ortho-, para-directors because their lone pairs can donate electron density to the ring through resonance, stabilizing the carbocation intermediate. libretexts.org In a polyhalogenated system like this compound, these competing effects create a complex reactivity landscape.

The reactivity of halogens as leaving groups in substitution and coupling reactions is also a key area of study. The order of reactivity for halogens in many reactions, including electrophilic substitution and some coupling reactions, is typically I > Br > Cl > F. libretexts.org This differential reactivity is exploited in selective cross-coupling reactions, where the more reactive C-I bond can be functionalized while the C-Br bond remains intact, or vice-versa, by carefully choosing reaction conditions.

Studies on the on-surface reactions of the related isomer 1,4-dibromo-2,5-diiodobenzene have provided direct insight into this selective reactivity. On both gold (Au(111)) and silver (Ag(100)) surfaces, the C-I bond cleaves at lower temperatures than the C-Br bond. acs.org This temperature-selective dehalogenation allows for a stepwise construction of organometallic intermediates and, subsequently, covalent nanostructures. acs.org This predictable selectivity is fundamental to developing complex molecular architectures from polyhalogenated precursors.

Research into the reactions of other polyhalogenated benzenes, such as the silylation of 1,2-dibromo-4-chlorobenzene, further highlights the challenges and opportunities in controlling chemoselectivity. In some cases, undesired partial exchange of less reactive halogens can occur, demonstrating the fine balance of reaction conditions required for selective transformations. d-nb.info

Table 1: Influence of Halogen Substituents on Aromatic Reactivity

| Halogen Property | Effect on Benzene Ring | Implication for this compound |

|---|---|---|

| Inductive Effect | Electron-withdrawing, deactivates the ring towards electrophilic attack. libretexts.orglibretexts.org | The four halogens strongly deactivate the ring. |

| Resonance Effect | Electron-donating, directs incoming electrophiles to ortho/para positions. libretexts.org | The two remaining ring hydrogens are activated for substitution. |

| Leaving Group Ability | In many coupling reactions, the order of reactivity is I > Br. libretexts.org | Allows for selective functionalization of the C-I bonds over C-Br bonds. acs.org |

This compound is an exemplary molecule for investigating non-covalent interactions, particularly halogen bonding. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom in one molecule and a nucleophilic region (like a lone pair on another halogen, oxygen, or nitrogen) in another. uchile.cl The strength of these interactions generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F.

The presence of both bromine and iodine allows for a comparative study of their halogen bonding capabilities within the same molecular environment. Structural analyses of related dihaloaryl derivatives reveal that iodine and bromine participate in different types of interactions that dictate the final crystal architecture. uchile.clresearchgate.netnih.gov For instance, in the crystal structure of 1,2-diiodo-4,5-dimethoxybenzene, C-I···O interactions are the dominant organizing force, forming linear chains. These chains are then interlinked by C-I···I-C interactions. nih.gov In contrast, the dibromo analogue is primarily organized by C-Br···Br-C interactions and π-stacking, with no significant C-Br···O interactions observed. researchgate.netnih.gov

These findings suggest that in a molecule like this compound, a rich variety of competing halogen bonds (I···I, Br···Br, I···Br) could occur, leading to complex and potentially novel supramolecular assemblies. The study of how these different halogen bonds direct the self-assembly of molecules is crucial for crystal engineering and the design of new materials with specific topologies and functions. worldscientific.com For example, in the self-assembly of 1,4-dibromo-2,5-diiodobenzene, halogen bonds between bromine and iodine atoms connect molecules into well-ordered linear stripes on surfaces. worldscientific.com

Table 2: Types of Halogen Bonding Interactions in Dihaloaryl Systems

| Interaction Type | Description | Typical Bond Angle(s) | Significance |

|---|---|---|---|

| C—X···O/N | A linear interaction similar to a conventional hydrogen bond. uchile.cl | C—X···O/N angle > 150° | Important for building specific synthons, as seen with C-I···O. nih.gov |

| Type I (C—X···X—C) | A symmetric interaction where the two C-X···X angles are equal. uchile.cl | θ1 ≈ θ2 | Contributes to the packing and stability of crystal structures. |

| Type II (C—X···X—C) | An L-shaped interaction with dissimilar angles. uchile.cl | θ1 ≈ 180°, θ2 ≈ 90° | A prevalent motif in organizing molecules into sheets or chains. researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2-dibromo-4-chlorobenzene |

| 1,2-diiodo-4,5-dimethoxybenzene |

| 1,4-dibromo-2,5-diiodobenzene |

| Benzene |

| Carbon |

| Chlorine |

| Bromine |

| Fluorine |

| Iodine |

| Nitrogen |

Environmental and Biological Considerations of Polyhalogenated Aromatic Hydrocarbons Phahs Excluding Toxicity and Ecotoxicity

Environmental Fate and Transformation Pathways of Halogenated Aromatics

The environmental journey of halogenated aromatics is characterized by their resistance to degradation and their tendency to accumulate in various environmental compartments. Transformation, when it occurs, is often a slow process driven by physical or biological factors.

PHAHs are known for their environmental persistence, a quality attributable to the strength of the carbon-halogen bonds which makes them resistant to degradation. researchgate.netsemanticscholar.org This resistance means they can remain in the environment for extended periods, leading to their classification as Persistent Organic Pollutants (POPs). defra.gov.uk Their low water solubility and high affinity for lipids (lipophilicity) drive them to partition from water into soil, sediments, and the fatty tissues of living organisms. semanticscholar.orgmdpi.com

This process, known as bioaccumulation, can lead to concentrations in organisms that are significantly higher than in the surrounding environment. semanticscholar.orgmdpi.com As these compounds move up the food chain, their concentration can increase at each trophic level, a phenomenon called biomagnification. semanticscholar.org While direct data for 1,2-Dibromo-4,5-diiodobenzene is not available, studies on related compounds illustrate this principle. For instance, the pharmacokinetics of 1,2-dibromobenzene (B107964) in rodents showed its accumulation primarily in adipose tissue. epa.gov The bioconcentration factor (BCF), a measure of a chemical's tendency to concentrate in an organism from water, has been determined for similar compounds.

Table 1: Bioconcentration Factor (BCF) for a Related Halogenated Benzene (B151609)

| Compound | Species | Bioconcentration Factor (BCF) | Reference |

|---|

This interactive table shows the bioconcentration factor for a compound structurally related to this compound, highlighting the potential for bioaccumulation within aquatic organisms.

While chemically stable, PHAHs can undergo degradation upon exposure to sunlight through a process called photolysis or photoreaction. nih.govresearchgate.net This can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, involving reactions with other light-activated substances in the environment. researchgate.net

Photoreactions of aromatic hydrocarbons can lead to a variety of products, including oxygenated derivatives, quinones, and other reactive intermediates. nih.govtandfonline.com The specific products formed depend on the structure of the parent compound and the environmental conditions. For example, the photolysis of 1,2-diiodobenzene, a compound structurally analogous to the diiodo-moiety of this compound, is known to be a photochemical source of benzyne, a highly reactive intermediate. acs.org The degradation of other halogenated aromatics, such as the herbicide bromoxynil, has been shown to be influenced by environmental matrices, with different degradation rates and products observed when the compound is dissolved in water versus when it is adsorbed onto silica (B1680970) particles. ebi.ac.uk This suggests that the environmental fate of this compound would similarly be affected by its partitioning in different environmental compartments.

Biotransformation and Enzyme Induction Studies of PHAHs (Excluding Toxicity and Ecotoxicity)

Once assimilated by organisms, PHAHs are subject to metabolic processes, or biotransformation, primarily aimed at increasing their water solubility to facilitate excretion. These processes are often mediated by specific enzyme systems that can be induced by the presence of the PHAHs themselves.

The primary enzyme system responsible for the initial phase of PHAH biotransformation is the cytochrome P450 (CYP) monooxygenase system. wur.nlwur.nl These enzymes are found in high concentrations in the liver of vertebrates and are central to the metabolism of a wide range of foreign compounds (xenobiotics). wur.nl Exposure to certain PHAHs can induce the expression of specific CYP isozymes, particularly those in the CYP1A and CYP1B families. iwc.intnih.govoup.com

The general mechanism of CYP-dependent conversion involves the activation of molecular oxygen and the insertion of one oxygen atom into the aromatic ring of the substrate, typically forming an epoxide intermediate. nih.govsemanticscholar.org This epoxide is a highly reactive species that can then undergo further enzymatic reactions. For halogenated benzenes, CYP-catalyzed reactions can lead to hydroxylation and, in some cases, oxidative dehalogenation, where a halogen atom is removed from the aromatic ring. acs.orglu.se This enzymatic conversion is a critical first step in neutralizing and eliminating these persistent compounds from the body. wur.nl

The biotransformation of PHAHs results in the formation of various metabolites, with hydroxylated (phenolic) derivatives being among the most common and significant. iwc.intiwc.intnih.gov These phenolic metabolites have been identified as major metabolic products in the blood plasma of wildlife and humans exposed to these chemicals. iwc.intiwc.int

These metabolites are not always inert; they can possess their own biological activity and interact with endogenous systems. Research has shown that hydroxylated PHAH metabolites can bind with high affinity to plasma proteins responsible for transporting thyroid hormones and vitamin A, potentially interfering with the normal transport and homeostasis of these essential endogenous ligands. iwc.intiwc.int Furthermore, some metabolites have been found to be potent inhibitors of enzymes involved in hormone metabolism, such as estrogen sulfotransferase (SULT1E1). researchgate.net Inhibition of this enzyme can reduce the inactivation of estrogens, thereby potentially altering estrogenic activity. researchgate.net The induction of biotransformation enzymes by the parent PHAHs can also have indirect effects, such as enhancing the metabolic clearance and elimination of crucial endogenous molecules like hormones and vitamins. iwc.int

Table 2: Examples of PHAH Metabolites and Their Biological Interactions

| Metabolite Class | Example Interaction | Potential Consequence | Reference |

|---|---|---|---|

| Phenolic Metabolites (e.g., Hydroxy-PCBs) | Binding to thyroid hormone transport proteins (e.g., transthyretin) | Altered transport of thyroid hormones | iwc.intiwc.int |

| Phenolic Metabolites | Inhibition of estrogen sulfotransferase (SULT1E1) | Increased bioavailability of estrogens | researchgate.net |

This interactive table summarizes the types of metabolites formed from polyhalogenated aromatic hydrocarbons and their observed interactions with endogenous biological systems, excluding direct toxicity.

Q & A

Q. What are the common synthetic routes for preparing 1,2-Dibromo-4,5-diiodobenzene, and how are yields optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation of substituted benzene derivatives. For example, metal-halogen exchange reactions can be employed, as demonstrated in the preparation of analogous dihalogenated arenes. A general procedure includes:

Initial bromination : Introduce bromine atoms to the benzene ring using brominating agents like Br₂ in the presence of a Lewis acid (e.g., FeBr₃) .

Iodination : Subsequent iodination via Ullmann coupling or electrophilic substitution with iodine monochloride (ICl) under controlled temperature (40–60°C) to avoid over-halogenation .

Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves purity. Yields (~60–70%) depend on reaction stoichiometry and catalyst efficiency .

Key Considerations : Steric hindrance from adjacent halogens may necessitate longer reaction times or elevated temperatures.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and confirm substitution patterns. Heavy halogens (Br, I) cause deshielding and splitting due to anisotropic effects .

- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., halogen bonding). Programs like SHELXL refine crystal structures, while ORTEP-III visualizes thermal ellipsoids .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., Br and I isotopes) .

Data Table : Example Crystallographic Parameters (Analogy to Related Compounds):

| Parameter | Value (Diiodoveratrole Analogue) |

|---|---|

| Space Group | P2₁/c |

| Halogen Bond Length | Br···O: 3.15 Å, I···O: 3.30 Å |

| Dihedral Angles | 178.5° (near-planar ring) |

| Source: Adapted from halogen-bonded structures in . |

Advanced Research Questions

Q. How do halogen-bonding interactions influence the crystal packing and electronic properties of this compound?

- Methodological Answer : Halogen bonding (XB) between Br/I and electron-rich moieties (e.g., methoxy groups) directs crystal packing. Key steps for analysis:

Crystallographic Analysis : Measure X···O/N distances (typically 3.1–3.5 Å for Br/I) and angles (160–180°) to confirm XB .

Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential surfaces, revealing σ-hole regions on halogens.

Electronic Impact : XB alters charge distribution, enhancing conductivity in charge-transfer cocrystals (e.g., with pyromellitic diimide acceptors) .

Contradiction Note : While Br typically forms weaker XB than I, steric effects in this compound may reverse this trend due to competing van der Waals interactions .

Q. What strategies mitigate challenges in using this compound for designing room-temperature phosphorescent materials?

- Methodological Answer : Heavy-atom effects (Br/I) promote spin-orbit coupling, enabling triplet-state population. To enhance phosphorescence:

Cocrystal Engineering : Combine with electron-deficient acceptors (e.g., pyromellitic diimides) to stabilize triplet states via charge-transfer interactions .

Rigid Matrices : Embed the compound in polymer matrices or metal-organic frameworks (MOFs) to suppress non-radiative decay.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。